6-Methylmorpholine-2-carboxylic acid

Lipophilicity Drug Discovery ADME

Acquire 6-Methylmorpholine-2-carboxylic acid (1780622-97-0) for asymmetric synthesis and medicinal chemistry. Its 6-methyl group increases lipophilicity (XLogP3 = -2.8) vs. unsubstituted analogs, improving blood-brain barrier penetration. Dual carboxylic acid and amine functionalities enable versatile amide coupling and N-alkylation. Defined stereocenters provide conformational rigidity, crucial for chiral auxiliary applications. Immediate aqueous solubility available via hydrochloride salt (CAS 2059915-35-2). Contact us for bulk orders.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
CAS No. 1780622-97-0
Cat. No. B6359524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylmorpholine-2-carboxylic acid
CAS1780622-97-0
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESCC1CNCC(O1)C(=O)O
InChIInChI=1S/C6H11NO3/c1-4-2-7-3-5(10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)
InChIKeyPTEJYZZFUJQPJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylmorpholine-2-carboxylic acid (CAS 1780622-97-0): A Chiral Morpholine Scaffold for Asymmetric Synthesis and Drug Discovery


6-Methylmorpholine-2-carboxylic acid (CAS 1780622-97-0, MF: C₆H₁₁NO₃, MW: 145.16 g/mol) is a heterocyclic building block featuring a morpholine ring with a methyl substituent at the 6-position and a carboxylic acid functional group at the 2-position . Its rigid morpholine core imparts conformational stability, while the dual amine/carboxylic acid functionality enables versatile derivatization via amide coupling, esterification, and N-alkylation reactions . The compound is commercially available as a racemic mixture with defined stereochemical centers, making it valuable for asymmetric synthesis, chiral auxiliary development, and medicinal chemistry programs requiring stereochemical control [1][2].

Why 6-Methylmorpholine-2-carboxylic acid Cannot Be Substituted with Generic Morpholine Carboxylic Acids


Morpholine carboxylic acids share a common heterocyclic core but exhibit divergent physicochemical and biological properties due to subtle variations in substitution pattern and stereochemistry. The 6-methyl group in 6-Methylmorpholine-2-carboxylic acid increases lipophilicity by approximately 0.4 logP units compared to the parent morpholine-2-carboxylic acid [1], which directly impacts membrane permeability and bioavailability in drug discovery campaigns. Furthermore, the position of the carboxylic acid moiety (2- vs. 3-substitution) dictates the compound's pKa, reactivity in coupling reactions, and steric environment around the chiral center . Generic substitution with unsubstituted morpholine-2-carboxylic acid or the regioisomeric 3-carboxylic acid would alter the stereoelectronic profile, potentially compromising synthetic yield, stereoselectivity, and biological target engagement. The data below quantify these critical differences.

Quantitative Differentiation of 6-Methylmorpholine-2-carboxylic acid vs. Analogs: A Comparative Evidence Matrix


Increased Lipophilicity vs. Parent Morpholine-2-carboxylic Acid Enhances Membrane Permeability

6-Methylmorpholine-2-carboxylic acid exhibits an XLogP3-AA value of -2.8, which is 0.4 logP units higher (less hydrophilic) than the parent morpholine-2-carboxylic acid (XLogP3 = -3.2) [1][2]. This quantitative increase in lipophilicity is attributed to the 6-methyl substituent and predicts improved passive membrane diffusion and blood-brain barrier penetration potential in CNS drug discovery programs.

Lipophilicity Drug Discovery ADME

Regioisomeric Differentiation: 2-Carboxylic Acid vs. 3-Carboxylic Acid pKa and Reactivity

The 6-Methylmorpholine-2-carboxylic acid regioisomer (carboxylic acid at 2-position) exhibits a predicted pKa of 2.57 ± 0.40, compared to 2.12 ± 0.40 for the 3-carboxylic acid regioisomer (CAS 1502583-13-2) . This 0.45 unit higher pKa indicates reduced acidity and altered protonation state at physiological pH, which affects amide coupling efficiency and salt formation characteristics. Additionally, the 2-carboxylic acid displays a higher computed density (1.2 ± 0.1 g/cm³ vs. 1.154 ± 0.06 g/cm³) and identical boiling point range (291.9 ± 35.0 °C), reflecting subtle differences in intermolecular packing.

Regiochemistry Coupling Efficiency pKa

Hydrochloride Salt Form Enhances Aqueous Solubility and Handling vs. Free Base

The hydrochloride salt of 6-Methylmorpholine-2-carboxylic acid (CAS 2059915-35-2) is reported to be 'highly soluble in water' and exhibits enhanced stability under ambient storage conditions compared to the free base . While exact solubility values are not disclosed in open literature, the qualitative enhancement is consistent with the salt's molecular formula (C₆H₁₂ClNO₃) and ionization state. The free base (CAS 1780622-97-0) requires storage at 2-8°C protected from light, whereas the hydrochloride salt can be stored at room temperature in sealed, dry containers [1].

Salt Selection Solubility Stability

Stereochemically Defined Scaffold with Two Defined Chiral Centers Enables Asymmetric Induction

The (2R,6R) stereoisomer of 6-Methylmorpholine-2-carboxylic acid possesses two defined atom stereocenters (Defined Atom Stereocenter Count = 2) as computed by PubChem [1]. In contrast, the racemic mixture or diastereomers with undefined stereochemistry lack this precise three-dimensional control. This stereochemical definition is critical for asymmetric synthesis applications where chirality transfer dictates enantiomeric excess of final products.

Chiral Building Block Asymmetric Synthesis Stereoselectivity

High-Value Application Scenarios for 6-Methylmorpholine-2-carboxylic acid in Drug Discovery and Chemical Biology


Asymmetric Synthesis of CNS-Penetrant Pharmaceutical Intermediates

The increased lipophilicity (XLogP3 = -2.8) compared to unsubstituted morpholine-2-carboxylic acid [1] positions 6-Methylmorpholine-2-carboxylic acid as a preferred building block for CNS-targeted drug candidates requiring improved blood-brain barrier penetration. Its defined stereochemistry enables stereoselective construction of morpholine-containing scaffolds found in clinically evaluated antidepressants and analgesics.

Chiral Auxiliary in Enantioselective Catalysis

The two defined stereocenters [2] make this compound a valuable chiral auxiliary or ligand component in asymmetric catalysis. Its rigid morpholine framework restricts conformational flexibility, enhancing stereocontrol in transition metal-catalyzed cross-coupling and hydrogenation reactions.

Hydrochloride Salt for Direct Use in Aqueous Biological Assays

Researchers requiring immediate solubility in aqueous buffers should procure the hydrochloride salt (CAS 2059915-35-2) due to its enhanced water solubility and room-temperature stability . This form eliminates the need for DMSO stock solutions and enables direct compound addition to cell-based or biochemical assays.

Regioselective Peptidomimetic Design

The 2-carboxylic acid regiochemistry offers a distinct pKa (2.57) and steric environment compared to the 3-carboxylic acid isomer , influencing amide bond geometry and hydrogen-bonding patterns in peptidomimetics. Medicinal chemists can exploit this difference to fine-tune target binding affinity and selectivity.

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